N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition and Enzymatic Interaction
Isoquinolinesulfonamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), showing selectivity towards therapeutically relevant isozymes. The crystal structure of hCA II in complex with a structurally related isoquinolinesulfonamide revealed significant insights into inhibitor binding, facilitating the design of selective inhibitors for cancer-associated and neuronal hCAs (Mader et al., 2011).
Synthesis and Characterization
Research has also extended into the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, demonstrating the importance of F⋯O interactions. Such compounds, synthesized through tandem cycloaddition, exhibit unique self-assembled structures and potential for further chemical exploration (Grudova et al., 2020).
Neurite Outgrowth and Protein Kinase Inhibition
The isoquinolinesulfonamide H-89 is a notable selective inhibitor of cyclic AMP-dependent protein kinase (protein kinase A), significantly impacting neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells. This specificity underscores the potential for targeting protein kinase A in neurological research and therapeutic development (Chijiwa et al., 1990).
Antimicrobial Activity
Synthetic efforts have led to the creation of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, which have shown significant antimicrobial activity. This demonstrates the compound's potential as a scaffold for developing new antimicrobial agents (Vanparia et al., 2010).
Cellular Proliferation Imaging
In the realm of diagnostic imaging, derivatives of isoquinoline have been utilized in PET scans to evaluate tumor proliferation, linking molecular structure with potential diagnostic applications in oncology (Dehdashti et al., 2013).
properties
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)17-7-9-19(27-3)20(12-17)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYVMMWYBJNRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
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